molecular formula C16H13F3N2O B12604164 (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol CAS No. 918486-84-7

(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol

Cat. No.: B12604164
CAS No.: 918486-84-7
M. Wt: 306.28 g/mol
InChI Key: FRPWKJHQLKBBBX-KBPBESRZSA-N
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Description

(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol is a compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of two phenyl groups, a trifluoromethyl group, and a dihydropyrazol-4-ol core. The trifluoromethyl group is known for its significant impact on the biological activity and chemical properties of organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

918486-84-7

Molecular Formula

C16H13F3N2O

Molecular Weight

306.28 g/mol

IUPAC Name

(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)15-14(22)13(11-7-3-1-4-8-11)21(20-15)12-9-5-2-6-10-12/h1-10,13-14,22H/t13-,14-/m0/s1

InChI Key

FRPWKJHQLKBBBX-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](C(=NN2C3=CC=CC=C3)C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=NN2C3=CC=CC=C3)C(F)(F)F)O

Origin of Product

United States

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